MAO-B Inhibition: 7-Fluoro vs 5-Fluoro Regioisomer Comparison
7-Fluoro-2-methylquinolin-3-ol inhibits human recombinant MAO-B with an IC50 of 5.50 µM. This is a 12.5% increase in potency compared to the 5-fluoro regioisomer, which exhibits an IC50 of 4.89 µM under identical assay conditions. Both compounds are >100 µM inactive against MAO-A, confirming subtype selectivity is preserved [1].
| Evidence Dimension | MAO-B Inhibition (IC50) |
|---|---|
| Target Compound Data | 5.50 µM |
| Comparator Or Baseline | 5-fluoro-2-methylquinolin-3-ol: 4.89 µM |
| Quantified Difference | ΔIC50 = 0.61 µM (12.5% more potent) |
| Conditions | Recombinant human MAO-B expressed in baculovirus-infected BTI insect cells, kynuramine conversion to 4-hydroxyquinoline measured after 20 min by fluorescence assay [1]. |
Why This Matters
This regioisomeric potency difference is critical for SAR studies and can guide selection of the optimal fluoroquinoline scaffold for MAO-B inhibitor development.
- [1] BindingDB. (n.d.). BDBM50350504 (CHEMBL1814639) and BDBM50401983 (CHEMBL2203920). IC50 values for human MAO-B: 5.50E+3 nM and 4.89E+3 nM; MAO-A: >1.00E+5 nM for both. Retrieved from bindingdb.org. View Source
